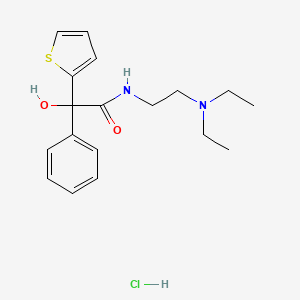

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride

Description

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride is a synthetic organic compound characterized by a thiophene backbone substituted with acetamide, phenyl, and hydroxyl groups. The diethylaminoethyl moiety attached to the acetamide nitrogen distinguishes its structure. Key features include:

- Diethylaminoethyl substituent: Common in compounds with central nervous system (CNS) activity due to its ability to enhance solubility and bioavailability via protonation .

Properties

CAS No. |

37109-17-4 |

|---|---|

Molecular Formula |

C18H25ClN2O2S |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |

InChI |

InChI=1S/C18H24N2O2S.ClH/c1-3-20(4-2)13-12-19-17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,19,21);1H |

InChI Key |

KMNXFUMKMYGBSK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and the phenyl group. The diethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amide formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

Medicine: Research into its potential therapeutic effects, such as its use as a local anesthetic or in the treatment of specific medical conditions, is ongoing.

Industry: The compound’s properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in cellular metabolism.

Comparison with Similar Compounds

Structural Analogs in Local Anesthesia

Compounds with diethylaminoethyl substituents and acetamide groups are frequently explored for local anesthetic activity.

Key Findings :

Diagnostic Imaging Agents

Diethylaminoethyl-linked benzamides and thiophene derivatives are used in radiopharmaceuticals.

Key Findings :

- Thiophene’s electron-rich structure (vs. benzene in BZA2) could alter melanin-binding affinity, a key factor in melanoma imaging .

Opioid and Pesticide Analogs

Structurally related compounds with divergent applications highlight the impact of substituents.

Key Findings :

- Chloro and methoxy groups in pesticides (e.g., alachlor) confer herbicidal activity absent in the target compound .

Physicochemical and Toxicological Considerations

- pKa and Solubility: Diethylaminoethyl groups typically exhibit pKa values near 8–9, favoring cationic forms at physiological pH. This enhances water solubility and tissue binding, critical for local anesthetics .

- Toxicity Gaps: No comprehensive studies exist for the target compound, unlike lidocaine and BZA2, which have established safety profiles .

Biological Activity

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride, commonly referred to as thiopheneacetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.

- Chemical Formula : C17H24ClN2O2S

- CAS Number : 37109-17-4

- Molecular Weight : 344.90 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiopheneacetic acid derivatives with diethylaminoethylamine under controlled conditions. The resulting compound is then purified through crystallization or chromatography methods.

Anticancer Properties

Research has indicated that compounds similar to N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.5 | Topoisomerase II inhibition |

| Compound B | SKOV-3 | 0.7 | Induction of reactive oxygen species |

| N-(2-DEAE)-Thio | Various | 1.0 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells, leading to cell cycle arrest and apoptosis. Mechanistic studies have demonstrated that the compound can generate reactive oxygen species (ROS), which play a pivotal role in mediating cellular responses to stress .

Case Studies

-

In Vitro Studies :

In a study evaluating the cytotoxic effects of various thiophene derivatives, this compound was tested against several human cancer cell lines, including colorectal (HCT116) and ovarian (SKOV-3) cancers. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity . -

In Vivo Efficacy :

Preliminary animal studies using xenograft models have shown promising results for this compound in reducing tumor size and improving survival rates in mice implanted with human ovarian cancer cells. These findings support further investigation into its potential as an anticancer agent .

Safety and Toxicity

While the biological activity is promising, safety profiles must be established. Early toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells, suggesting a favorable therapeutic index. However, comprehensive toxicological assessments are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.